molecular formula C10H13ClINO2 B2764088 Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride CAS No. 2173637-63-1

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride

Cat. No. B2764088
M. Wt: 341.57
InChI Key: LBOGUHZZNPBQDK-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 2173637-63-1 . It has a molecular weight of 341.58 and is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12INO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 341.58 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride has been explored in the synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties. Such compounds have demonstrated significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Biocatalysis and Pharmaceutical Intermediates

The compound has also been implicated in studies focusing on asymmetric biocatalysis, especially in the synthesis of S-3-amino-3-phenylpropionic acid, a pharmaceutical intermediate of S-dapoxetine, using Methylobacterium oryzae. This approach highlights its potential in the chiral synthesis of pharmaceuticals, offering a sustainable and enantioselective method for producing key intermediates with high substrate enantiomeric excess (ee) and yield (Li et al., 2013).

Polymers and Material Science

Furthermore, derivatives of methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride have been utilized in the fabrication of biodegradable polymers. For instance, poly(ester-amide)s based on tyrosine amino acid, which incorporate derivatives of this compound, have been synthesized. These polymers exhibit good thermal stability, high optical purity, and potentially biodegradable characteristics, making them suitable for various applications in material science (Abdolmaleki et al., 2011).

Corrosion Inhibition

The compound has also found application in the synthesis of corrosion inhibitors. α-Aminophosphonates derived from this compound have shown excellent inhibition efficiency against mild steel corrosion in hydrochloric acid, a common issue in industrial pickling processes. These inhibitors demonstrate their effectiveness through adsorption on the metallic surface, significantly reducing corrosion rates (Gupta et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

methyl (3S)-3-amino-3-(3-iodophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOGUHZZNPBQDK-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC=C1)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-3-amino-3-(3-iodophenyl)propanoate hydrochloride

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